molecular formula C18H13N3O4S B2406488 N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851978-36-4

N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2406488
CAS No.: 851978-36-4
M. Wt: 367.38
InChI Key: FTDRIVCNQLPZPK-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a type of organic compound that contains a benzene ring fused to a thiazole ring . Chromene is another type of organic compound that consists of a benzene ring fused to a dihydrofuran ring. The specific compound you mentioned seems to be a complex one that contains both of these structures, along with a carbohydrazide group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzo[d]thiazol with other reagents. For example, one approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .


Molecular Structure Analysis

The molecular structure of similar compounds often involves the formation of multiple rings and the presence of various functional groups . The exact structure of the specific compound you mentioned would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation and breaking of bonds within the molecule. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their exact structure. For example, the molecular weight of a similar compound, N-(4-methoxybenzo[d]thiazol-2-yl)picolinamide, is 354.4 g/mol .

Scientific Research Applications

Antimicrobial Activity

N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide derivatives demonstrate significant antimicrobial activity. Mostafa et al. (2013) synthesized derivatives of 2-oxo-2H-chromene-3-carbohydrazide, which showed activity against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, comparable to reference drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013). Similarly, Shah et al. (2016) synthesized novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives and screened them for antimicrobial, antifungal, and antimalarial activity (Shah, Patel, Rajani, & Karia, 2016).

Synthesis and Characterization

Saeed and Ibrar (2011) detailed the synthesis of 2-oxo-2H-chromene-3-carbohydrazide and its derivatives, emphasizing the importance of its structural components in chemical research (Saeed & Ibrar, 2011). Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation in synthesizing novel thiazole derivatives containing a coumarin nucleus, highlighting the method's efficiency and potential for rapid synthesis (Gomha & Khalil, 2012).

Antioxidant Properties

El-Hagrassey, Abdel‐Latif, and Abdel-Fattah (2022) utilized N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide in producing new pyridine, chromene, and thiazole derivatives, which exhibited potent antioxidant activities (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Cytotoxic Activity

A study by Yılmaz and Menteşe (2017) on N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides revealed their potential in cytotoxic activities, indicating their relevance in cancer research (Yılmaz & Menteşe, 2017).

Antibacterial Effects

Behrami and Dobroshi (2019) reported on the synthesis of compounds like 4-hydroxy-chromen-2-one and their high level of antibacterial activity, demonstrating the compound's effectiveness in combating bacterial infections (Behrami & Dobroshi, 2019).

Chemical Sensors

Wang et al. (2015) explored the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions, indicating their potential in environmental monitoring and safety applications (Wang et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological molecules. For example, thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For example, thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions .

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-24-13-7-4-8-14-15(13)19-18(26-14)21-20-16(22)11-9-10-5-2-3-6-12(10)25-17(11)23/h2-9H,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDRIVCNQLPZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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